molecular formula C16H31N3O2 B15360756 Tert-butyl4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate CAS No. 2636798-45-1

Tert-butyl4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate

Cat. No.: B15360756
CAS No.: 2636798-45-1
M. Wt: 297.44 g/mol
InChI Key: VLMHCQBSYFJRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl-substituted piperidinylamino moiety. Such derivatives are frequently employed as intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors or receptor-targeting molecules. The Boc group enhances solubility and stabilizes the amine during synthetic processes, while the piperidine scaffold contributes to conformational flexibility and binding affinity in biological systems .

Properties

CAS No.

2636798-45-1

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

tert-butyl 4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-11-7-14(8-12-19)18(4)13-5-9-17-10-6-13/h13-14,17H,5-12H2,1-4H3

InChI Key

VLMHCQBSYFJRLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2CCNCC2

Origin of Product

United States

Biological Activity

Tert-butyl 4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • CAS Number : 87120-72-7
  • Molecular Weight : 212.29 g/mol

The compound features a tert-butyl group, a piperidine ring, and an amino substituent, which contribute to its pharmacological profile.

Tert-butyl 4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate has been studied for its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of trace amine-associated receptors (TAARs), which are implicated in the modulation of monoamine neurotransmission, including dopamine and serotonin pathways .

Pharmacological Studies

  • In Vitro Studies :
    • The compound has shown promising activity in cell-based assays targeting TAAR1, with an effective concentration (EC50_{50}) of approximately 0.507 μM, indicating significant receptor activation .
    • A study demonstrated that structurally similar compounds displayed varied potencies based on their substitution patterns, emphasizing the importance of chemical structure in biological activity .
  • In Vivo Efficacy :
    • Preclinical studies have assessed the compound's efficacy in animal models of schizophrenia, showing potential therapeutic effects through modulation of dopaminergic activity .

Synthesis Methods

The synthesis of tert-butyl 4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate typically involves:

  • Starting Materials : Piperidine derivatives and tert-butyl carbamate.
  • Reagents : Methanesulfonyl chloride and pyridine are commonly used in the reaction process.
  • Yield : Reports indicate yields around 91% under optimized conditions .

Case Studies and Research Findings

StudyYearFindings
Bailey et al.2020Highlighted the synthesis challenges and biological evaluation of piperidine derivatives, noting significant activity in hormone modulation assays .
MDPI Study2022Investigated TAAR1 activation by related compounds; found dose-dependent responses with implications for neuropsychiatric disorders .
Ambeed Research2020Provided synthesis details and characterized the compound's physical properties, contributing to understanding its chemical behavior .

Comparison with Similar Compounds

Key Observations :

  • Compounds with bulky substituents (e.g., bicyclic systems in ) exhibit lower yields (50–54%), likely due to steric hindrance .
  • Piperazine-linked derivatives (e.g., Compound 20) show higher yields (68%), suggesting improved reaction efficiency with less steric demand .
  • The tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate () shares 96% structural similarity with the target compound, differing only in the substitution pattern (piperazinyl vs. piperidinylamino), which may influence hydrogen-bonding capacity .

Functional Group Modifications and Physicochemical Properties

Impact of Substituents on Reactivity and Stability

  • Trifluoromethanesulfonyloxy Group (): The introduction of electron-withdrawing groups (e.g., trifluoromethanesulfonyloxy) increases electrophilicity but may reduce stability under basic conditions compared to the target compound’s amino group .
  • Ureido Linkages (): Ureido-functionalized analogues (e.g., tert-butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate) demonstrate higher molecular weights (~380–454 g/mol) and extended hydrogen-bonding networks compared to the target compound (estimated MW: ~297 g/mol) .

Q & A

Q. Advanced

  • Molecular docking (using AutoDock Vina or Schrödinger) models binding affinities to receptors like GPCRs or kinases. Focus on the piperidine nitrogen and tert-butyl group’s steric effects .
  • MD simulations (e.g., GROMACS) assess stability of ligand-target complexes over time, identifying key hydrogen bonds or hydrophobic interactions .
  • QSAR models correlate structural features (e.g., logP, polar surface area) with activity data from analogous compounds to prioritize synthetic targets .

What strategies resolve contradictions in spectral data during structural elucidation?

Q. Advanced

  • Variable temperature NMR clarifies dynamic effects (e.g., rotamers) that obscure peak splitting .
  • Isotopic labeling (e.g., ¹⁵N) simplifies complex splitting patterns in crowded regions of the spectrum.
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) to identify expected shifts .

How does the tert-butyl group influence the compound’s pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : The tert-butyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Measure via shake-flask method or HPLC-derived logP .
  • Metabolic stability : The bulky tert-butyl group resists cytochrome P450 oxidation, prolonging half-life. Validate via in vitro microsomal assays .
  • Toxicity : Assess potential for bioaccumulation using in silico tools like ADMET Predictor™ .

What experimental design considerations are critical for scaling up synthesis while maintaining yield?

Q. Advanced

  • Solvent optimization : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to improve safety and scalability .
  • Flow chemistry : Continuous flow microreactors enhance heat/mass transfer for exothermic steps (e.g., Boc deprotection) .
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of key intermediates .

How can researchers validate the compound’s mechanism of action in biological assays?

Q. Advanced

  • Kinetic binding assays (e.g., SPR or ITC) quantify affinity for putative targets like serotonin receptors .
  • Knockdown/knockout studies : CRISPR-Cas9 gene editing of target proteins confirms functional relevance in cellular models .
  • Metabolomic profiling : LC-MS/MS identifies downstream metabolic changes induced by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.